molecular formula C57H92O28 B032623 Platycodin D CAS No. 58479-68-8

Platycodin D

Cat. No. B032623
CAS RN: 58479-68-8
M. Wt: 1225.3 g/mol
InChI Key: CYBWUNOAQPMRBA-NDTOZIJESA-N
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Description

Platycodin D is a bio-active isolate from the roots of Platycodon grandiflorus . It has been studied for its spermicidal effects as a contraceptive in humans . It is a saponin isolated from the root of P. grandiflorum . Root preparations have been used extensively in Chinese herbal medicine for many applications, particularly for upper respiratory disorders and inflammation .


Molecular Structure Analysis

Platycodin D has a molecular formula of C57H92O28 . Its molecular weight is 1225.32 . The structure of Platycodin D is complex, with multiple hydroxyl groups, a carboxylate group, and several rings of carbon atoms .


Physical And Chemical Properties Analysis

Platycodin D has a molecular weight of 1225.32 and a molecular formula of C57H92O28 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .

Scientific Research Applications

  • Immunomodulatory Activity : Platycodin D shows a protective effect on liver injury in diabetic mice by regulating Treg/Th17 balance. This is achieved through significant modulation of serum levels of glucose, insulin, interleukins, and tumor necrosis factor, as well as liver enzymes and lipids (Chen et al., 2015).

  • Anti-inflammatory Properties : Studies have demonstrated that Platycodin D suppresses inflammatory responses in various cell types, such as bovine mammary epithelial cells, by activating the LXRα pathway and inhibiting the NF-κB activation (Wang et al., 2017); (Fu et al., 2018).

  • Potential in Treating Respiratory Conditions : It has shown efficacy in attenuating acute lung injury and allergic asthma by suppressing apoptosis, inflammation, and regulating the NF-κB pathway (Tao et al., 2015); (Zhang et al., 2015).

  • Cancer Research : Platycodin D is noted for its anti-proliferative effects in various cancer cell lines, including hepatocellular carcinoma, by modulating protein expression and inducing apoptosis (Lu et al., 2015); (Khan et al., 2015).

  • Effects on Infectious Agents : It has shown inhibitory effects on Mycoplasma pneumoniae proliferation and aids in promoting cell growth after anti-Mycoplasma pneumoniae treatment (Meng et al., 2015).

  • Impact on Cardiovascular Health : Research indicates that Platycodin D reverses pathological cardiac hypertrophy and fibrosis in spontaneously hypertensive rats, suggesting potential benefits for cardiovascular conditions (Lin et al., 2018).

Safety And Hazards

Platycodin D is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Platycodin D has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The recent advances in complex interaction with apoptosis especially ferroptosis and its role in epigenomics and modifications are a new paradigm, to just mechanical action of ROS, as highlighted in this review . Their inhibition by nutraceuticals and natural extracts has been a scientific challenging avenue that is explored .

properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-NDTOZIJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021773
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platycodin D

CAS RN

58479-68-8
Record name Platycodin D
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URL https://commonchemistry.cas.org/detail?cas_rn=58479-68-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platycodin D
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Record name Platycodin D
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58479-68-8
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Record name PLATYCODIN D
Source FDA Global Substance Registration System (GSRS)
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